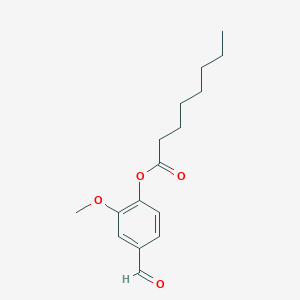
Octanoic acid, 4-formyl-2-methoxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 4-formyl-2-methoxyphenyl ester is an organic compound with the molecular formula C15H22O4 It is an ester derivative of octanoic acid and 4-formyl-2-methoxyphenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 4-formyl-2-methoxyphenyl ester typically involves the esterification of octanoic acid with 4-formyl-2-methoxyphenol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Octanoic acid, 4-formyl-2-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 4-carboxy-2-methoxyphenyl octanoate
Reduction: 4-hydroxymethyl-2-methoxyphenyl octanoate
Substitution: Various substituted phenyl octanoates depending on the nucleophile used
Applications De Recherche Scientifique
Octanoic acid, 4-formyl-2-methoxyphenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of octanoic acid, 4-formyl-2-methoxyphenyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or signaling pathways. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress. Its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octanoic acid, 4-methoxyphenyl ester
- Octanoic acid, 4-hydroxyphenyl ester
- Octanoic acid, 4-aminophenyl ester
Uniqueness
Octanoic acid, 4-formyl-2-methoxyphenyl ester is unique due to the presence of both formyl and methoxy functional groups. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds. The formyl group allows for further functionalization through oxidation or reduction, while the methoxy group can participate in substitution reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
765298-70-2 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
(4-formyl-2-methoxyphenyl) octanoate |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-7-8-16(18)20-14-10-9-13(12-17)11-15(14)19-2/h9-12H,3-8H2,1-2H3 |
Clé InChI |
ZNRIKRZNENPTNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


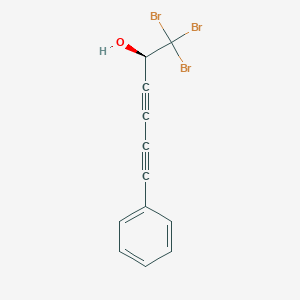

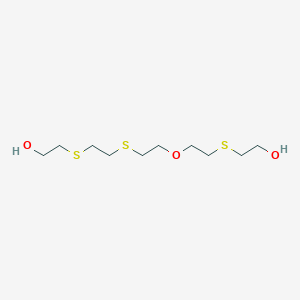

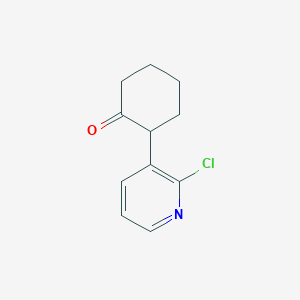
![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)
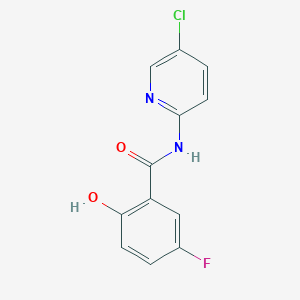
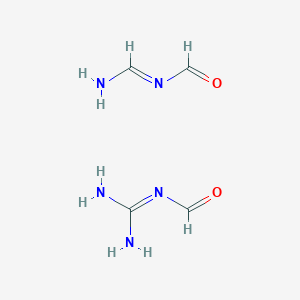
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
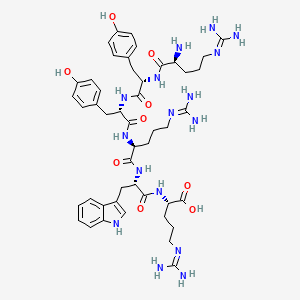
![10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL](/img/structure/B14232578.png)
